Solubility of 2,3,6,7,10,11-hexaaminotriphenylene in DMSO and DMF
Solubility of 2,3,6,7,10,11-hexaaminotriphenylene in DMSO and DMF
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) in the polar aprotic solvents dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Intended for researchers, chemists, and professionals in materials science and drug development, this document synthesizes available data with field-proven experimental insights. It delves into the physicochemical properties of HATP and the solvents, explores the factors governing solubility, and presents a detailed, self-validating protocol for quantitative solubility determination. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.
Introduction: The Significance of HATP and Its Solvation
2,3,6,7,10,11-hexaaminotriphenylene (HATP) is a discotic, polyaromatic amine molecule of significant interest in advanced materials science. Its planar structure and six reactive amine groups make it a critical building block (linker) for synthesizing two-dimensional (2D) conductive metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2][3][4] These novel materials exhibit remarkable properties, including high electrical conductivity, making them promising candidates for applications in electronics, energy storage, and catalysis.[1][3][4]
The processing and characterization of HATP, and its subsequent use in framework synthesis, are fundamentally dependent on its dissolution in suitable solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents renowned for their ability to dissolve a wide range of organic compounds, including those with multiple polar functional groups.[5][6][7] Understanding the solubility of HATP in these specific solvents is paramount for:
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Reaction Media: Ensuring homogeneous conditions for synthesis and functionalization.
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Purification: Developing effective recrystallization or chromatography methods.
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Characterization: Preparing solutions for techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.
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Device Fabrication: Creating uniform thin films and composites from solution.
This guide provides an in-depth examination of HATP's solubility in DMSO and DMF, offering both a summary of known properties and a robust framework for empirical determination.
Physicochemical Properties of Solute and Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][8] The compatibility between the intermolecular forces of the solute and solvent dictates the extent of dissolution.
2,3,6,7,10,11-hexaaminotriphenylene (HATP)
HATP is a complex organic molecule whose properties are dominated by its large aromatic core and multiple polar amine groups.
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Structure: A planar triphenylene core functionalized with six primary amine (-NH₂) groups. This structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding.
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Forms: HATP is commonly available as the free base (C₁₈H₁₈N₆) or, more frequently, as a more stable hexahydrochloride salt (C₁₈H₁₈N₆·6HCl).[2][9][10] The salt form is generally more stable but has distinctly different solubility properties due to its ionic nature.
-
Appearance: The free base is often a yellow powder, while the hexahydrochloride salt can appear as a dark green or black powder.[1][2][11]
Table 1: Physicochemical Properties of HATP
| Property | Value (Free Base) | Value (Hexahydrochloride Salt) | Source |
| Molecular Formula | C₁₈H₁₈N₆ | C₁₈H₂₄Cl₆N₆ | [12] |
| Molar Mass | 318.4 g/mol | 537.14 g/mol | [12][13] |
| IUPAC Name | triphenylene-2,3,6,7,10,11-hexamine | triphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride | [2][12] |
Solvents: DMSO and DMF
DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments capable of solvating polar molecules, but they lack acidic protons and do not act as hydrogen bond donors.
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Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent capable of dissolving a vast array of polar and nonpolar compounds.[5][7] Its strong S=O bond provides a highly polar center. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for solubility experiments.[5]
-
Dimethylformamide (DMF): Another widely used polar aprotic solvent.[6] Like DMSO, it has a high boiling point, which can make it difficult to remove after a reaction or analysis.[6][14]
The strong polarity of both DMSO and DMF allows them to effectively disrupt the intermolecular forces (primarily hydrogen bonding and π-π stacking) between HATP molecules, leading to dissolution.
Qualitative Solubility and Influencing Factors
Table 2: Qualitative Solubility of HATP
| Compound Form | Solvent | Solubility | Source |
| HATP (form not specified) | DMSO | Soluble | [11] |
| HATP Hexahydrochloride | DMSO | Soluble | [9] |
| HATP Hexahydrochloride | Dichloromethane | Soluble | [9] |
| HATP Hexahydrochloride | Chloroform | Soluble | [9] |
While these statements confirm compatibility, they lack the quantitative detail required for precise experimental design. The actual solubility value is governed by several critical factors.
Key Factors Governing HATP Solubility
Caption: Key factors influencing the solubility of HATP in polar solvents.
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Compound Form (Free Base vs. Salt): The ionic nature of the hexahydrochloride salt significantly alters its interaction with the solvent compared to the neutral free base. The salt form may exhibit higher solubility in highly polar solvents due to strong ion-dipole interactions.
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Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for recrystallization. However, elevated temperatures may also accelerate the degradation of sensitive compounds like HATP.
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Solvent Purity: The presence of contaminants, particularly water in hygroscopic solvents like DMSO and DMF, can drastically alter the solvent's polarity and its ability to solvate HATP.[5] Using anhydrous grade solvents is critical for reproducible results.
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Compound Purity: Impurities from the synthesis of HATP can impact solubility measurements. HATP is often synthesized from 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or via the trimerization of catechol, and residual starting materials or byproducts may be present.[15][16][17][18]
Experimental Protocol: Quantitative Solubility Determination
Given the absence of published quantitative data, this section provides a robust, self-validating protocol for determining the solubility of HATP in DMSO or DMF using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a gold standard for thermodynamic solubility measurement.[19]
Objective
To determine the equilibrium solubility (in mg/mL or mmol/L) of a specific batch and form (free base or salt) of HATP in anhydrous DMSO and DMF at a controlled temperature (e.g., 25 °C).
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination of HATP.
Materials and Equipment
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Solute: 2,3,6,7,10,11-hexaaminotriphenylene (specify form: free base or salt, and purity).
-
Solvents: Anhydrous DMSO (≤0.025% water), Anhydrous DMF.
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Apparatus: Analytical balance, Class A volumetric flasks, micropipettes, 2 mL glass vials with screw caps, vortex mixer, thermostatically controlled shaker/incubator, benchtop centrifuge, 0.22 µm PTFE syringe filters.
-
Instrumentation: Calibrated HPLC system with a suitable detector (e.g., UV-Vis or DAD) and column (e.g., C18).
Step-by-Step Methodology
Part A: Calibration Curve Generation
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Prepare Stock Solution: Accurately weigh a known mass of HATP (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). Expertise Insight: Ensure complete dissolution, using gentle warming or sonication if necessary, then allow the solution to return to room temperature.
-
Prepare Standards: Perform a serial dilution of the stock solution to create at least five standard solutions spanning the expected concentration range.
-
HPLC Analysis: Inject each standard onto the HPLC system and record the peak area.
-
Plot Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). Trustworthiness Check: An R² value > 0.995 is required for a reliable calibration curve.
Part B: Saturated Solution Preparation and Analysis
-
Add Excess Solute: Add an excess amount of HATP (e.g., 5-10 mg) to a 2 mL glass vial. The key is to have visible undissolved solid after equilibration.
-
Add Solvent: Accurately add a known volume of the target solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake vigorously for 24 to 48 hours. Expertise Insight: A 24-hour period is often sufficient, but a 48-hour time point should be checked to ensure equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For an additional layer of validation, filter this supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. A dilution factor of 100x or 1000x may be necessary.
-
HPLC Analysis: Inject the diluted sample onto the HPLC and record the peak area. Perform this in triplicate for each saturated solution.
Calculation and Data Interpretation
-
Determine Concentration: Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.
-
Concentration = (Peak Area - y-intercept) / slope
-
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of HATP in the solvent.
-
Solubility (mg/mL) = Concentration (mg/mL) × Dilution Factor
-
Trustworthiness Check: The presence of visible, undissolved solid in the vial after the equilibration period is a mandatory visual confirmation that a saturated solution was achieved.
Discussion and Field-Proven Insights
As a Senior Application Scientist, it is crucial to recognize that the practical aspects of handling these materials are as important as the theoretical principles.
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Oxidative Stability: Aromatic amines, including HATP, can be susceptible to oxidation, especially in the free base form, which can lead to discoloration and the formation of impurities. When possible, handling HATP solutions under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. Preparing solutions fresh before use is highly recommended.
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Hygroscopicity Management: The hygroscopic nature of DMSO is a major source of experimental error.[5] Always use anhydrous grade solvent from a freshly opened bottle or one that has been properly stored over molecular sieves. Minimize the time the solvent is exposed to the atmosphere during handling.
-
High-Boiling Point Solvents: The high boiling points of DMSO and DMF make them difficult to remove under standard rotary evaporation conditions.[6] For recovery of the solid material, techniques like lyophilization (freeze-drying) or precipitation by adding an anti-solvent may be required.
Safety Considerations
All work with HATP, DMSO, and DMF should be conducted in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
HATP: While specific toxicology data for HATP is limited, aromatic amines as a class should be handled with care. The hydrochloride salt may be corrosive. Avoid inhalation of dust and contact with skin and eyes.[13]
-
DMSO: Can enhance the absorption of other chemicals through the skin. It is combustible.
-
DMF: Is a suspected carcinogen and teratogen. It is readily absorbed through the skin and is a combustible liquid.
Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing work.
Conclusion
2,3,6,7,10,11-hexaaminotriphenylene is qualitatively soluble in the polar aprotic solvents DMSO and DMF, a critical property enabling its use in the synthesis of advanced 2D materials. Quantitative solubility, however, is highly dependent on factors such as the compound's form (free base vs. salt), purity, and the experimental conditions, particularly temperature and solvent water content. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for researchers to determine precise solubility values tailored to their specific materials and conditions. By understanding and controlling these variables, scientists can ensure the reproducibility and success of their experimental endeavors with this important molecular building block.
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